molecular formula C11H16Cl2N2 B7985364 (2-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride

(2-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride

Cat. No.: B7985364
M. Wt: 247.16 g/mol
InChI Key: KDGBVOUSTHVDHI-PPHPATTJSA-N
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Description

(2-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is a chiral secondary amine hydrochloride salt characterized by a pyrrolidine ring substituted at the 3-position with an (S)-configured amine and a 2-chloro-benzyl group. The hydrochloride salt enhances its stability and solubility, making it suitable for synthetic and biological applications.

Properties

IUPAC Name

(3S)-N-[(2-chlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.ClH/c12-11-4-2-1-3-9(11)7-14-10-5-6-13-8-10;/h1-4,10,13-14H,5-8H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGBVOUSTHVDHI-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NCC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NCC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and (S)-pyrrolidin-3-yl-amine.

    Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature conditions.

    Catalysts and Reagents: Common catalysts include bases like triethylamine or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Quality Control: Ensuring rigorous quality control measures to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyrrolidine ring.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and chlorobenzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted pyrrolidine derivatives.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its molecular formula C11H16ClN2C_{11}H_{16}ClN_2 and a molecular weight of approximately 220.71 g/mol. The presence of the chloro substituent on the benzyl group and the pyrrolidine ring contributes to its biological activity.

Pharmacological Applications

  • KCNQ2 Inhibition :
    • Recent studies have identified (2-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride as a potent inhibitor of KCNQ2 potassium channels. This inhibition is significant for the treatment of disorders associated with neuronal excitability, such as epilepsy and other neurological conditions. The compound has shown selective activity, indicating potential for therapeutic use in managing these conditions .
  • Adenosine A3 Receptor Modulation :
    • The compound has been investigated for its effects on adenosine receptors, particularly the A3 subtype. Research indicates that it may serve as an agonist for these receptors, which are implicated in cardioprotective mechanisms during ischemic events. This suggests potential applications in reducing myocardial ischemic injury and improving outcomes in perioperative settings .

High-Throughput Screening (HTS) Results

A high-throughput screening campaign evaluated various compounds, including this compound, leading to the identification of several promising KCNQ2 inhibitors. The compound demonstrated significant activity with an IC50 value that supports its role as a lead compound for further medicinal chemistry optimization .

Structure-Activity Relationship (SAR) Analysis

Detailed SAR studies revealed that modifications to the pyrrolidine ring and the benzyl group could significantly affect the potency and selectivity of the compound against KCNQ2 channels. For instance, substituents on the aromatic ring were shown to modulate activity, providing insights into how structural changes can lead to improved efficacy or reduced side effects .

Mechanism of Action

The mechanism of action of (2-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways by acting as an inhibitor or activator, depending on the context of its use.

Comparison with Similar Compounds

Substituent Position Variations

Key Compounds :

  • (4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride (CAS 1264035-29-1)
  • (2-Chloro-6-fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride (CAS 1289585-42-7)
Property Target Compound (2-Cl) 4-Chloro Analog 2-Cl-6-F Analog
Molecular Formula C₁₁H₁₄Cl₂N₂ C₁₁H₁₄Cl₂N₂ C₁₁H₁₃Cl₂FN₂
Molecular Weight 261.15 g/mol 261.15 g/mol 279.14 g/mol
Halogen Substituents 2-Cl on benzyl 4-Cl on benzyl 2-Cl, 6-F on benzyl
HPLC Retention Time N/A N/A ~0.75 minutes*

Analysis :

  • The 2-chloro-6-fluoro analog introduces an additional electronegative fluorine atom, which could improve membrane permeability or alter electronic distribution in the aromatic ring .

Amine Scaffold Variations

Key Compounds :

  • (2-Chloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride (CAS 1261233-94-6)
  • tert-Butyl N-(3-phenylpyrrolidin-3-yl)carbamate (CAS EN300-96233)
Property Target Compound (Pyrrolidine) Piperidine Analog Carbamate-Protected Analog
Core Structure Pyrrolidine (5-membered) Piperidine (6-membered) Pyrrolidine with tert-butyl carbamate
Molecular Formula C₁₁H₁₄Cl₂N₂ C₁₂H₁₆Cl₂N₂ C₁₅H₂₂N₂O₂
Functional Groups Secondary amine (HCl salt) Tertiary amine (HCl salt) Protected amine (neutral)
Purity ~95–99%* 99% 95%

Analysis :

  • The tert-butyl carbamate group in the analog serves as a protective moiety, enabling selective deprotection during multi-step syntheses .

Functional Group Modifications

Key Compounds :

  • 1-(2-Chloro-benzyl)-piperidine-3-carboxylic acid hydrochloride (CAS 853649-08-8)
  • 2-Hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine
Property Target Compound (Amine) Carboxylic Acid Analog Aldehyde-Imine Analog
Functional Groups Secondary amine (HCl) Carboxylic acid (HCl) Aldehyde-imine (neutral)
Solubility High (HCl salt) Moderate (polar group) Low (hydrophobic imine)
Spectral Data N/A N/A FT-IR, FT-Raman reported

Analysis :

  • The aldehyde-imine analog exhibits distinct vibrational spectra due to conjugated π-systems, as demonstrated by density functional theory (DFT) studies .

Key Research Findings

  • Electronic Properties: DFT calculations on analogs (e.g., 2-chloro-benzyl-imine derivatives) reveal that electron-withdrawing substituents (Cl, F) reduce HOMO-LUMO gaps, enhancing polarizability and nonlinear optical (NLO) properties .
  • Biological Relevance : Pyrrolidine-based amines with halogenated benzyl groups are prioritized in medicinal chemistry for their balanced lipophilicity and receptor affinity, as seen in melanin-concentrating hormone receptor antagonists .

Biological Activity

(2-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a pyrrolidine ring and a chlorobenzyl group, suggests various applications in pharmacology, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}ClN·HCl, with a molecular weight of approximately 211.7 g/mol. The compound's structure is characterized by:

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.
  • Chlorobenzyl Group : A benzene ring substituted with a chlorine atom, which enhances the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The mechanism may involve:

  • Enzyme Inhibition : The chlorobenzyl moiety can interact with active sites of enzymes, potentially inhibiting their function.
  • Receptor Modulation : The compound may act on neurotransmitter receptors, influencing signaling pathways associated with neurological functions.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties :
    • Studies have shown that compounds similar to this compound possess antibacterial and antifungal activities. For example, pyrrolidine derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
    • Minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 3.12 to 12.5 μg/mL against Staphylococcus aureus .
  • Antitumor Activity :
    • Preliminary studies suggest potential antitumor effects in various cancer models. The interaction with specific receptors involved in cell proliferation may contribute to its anticancer properties .
  • Neurological Applications :
    • The compound's ability to interact with neurotransmitter systems suggests possible applications in treating disorders such as anxiety and depression . Its mechanism may involve modulation of serotonin or dopamine pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
MDPI Study on Pyrrole Derivatives Identified potent antibacterial activity against Staphylococcus aureus with MIC values as low as 3.12 µg/mL.
Antifungal Activity Research Demonstrated moderate antifungal activity against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM.
Antitumor Activity Assessment Showed promise as an antitumor agent in cell line studies, indicating potential for further development in cancer therapy.

Q & A

Basic: What are the recommended synthetic routes for (2-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride, and how can reaction conditions be optimized for yield and enantiomeric purity?

Methodological Answer:

  • Synthetic Routes :
    • Nucleophilic Substitution : React (S)-pyrrolidin-3-yl-amine with 2-chlorobenzyl chloride in a polar aprotic solvent (e.g., DMF) under reflux.
    • Boc Protection/Deprotection : Protect the amine group with tert-butoxycarbonyl (Boc) to prevent side reactions, followed by deprotection using HCl/dioxane .
  • Optimization :
    • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
    • Catalysts : Use triethylamine (TEA) as a base to neutralize HCl byproducts.
    • Chiral Purity : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) to monitor enantiomeric excess (≥98%) .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the pyrrolidine ring (δ 1.8–3.5 ppm for protons, δ 25–55 ppm for carbons) and 2-chlorobenzyl group (aromatic protons at δ 7.2–7.5 ppm) .
  • FT-IR : Confirm C-Cl stretching (550–650 cm⁻¹) and N-H bending (1600–1650 cm⁻¹) .
  • Mass Spectrometry (MS) : Use ESI-MS to verify the molecular ion peak [M+H]+ at m/z 255.1 (free base) and 291.6 (hydrochloride).

Advanced: How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data regarding the compound’s tautomeric stability or electronic properties?

Methodological Answer:

  • Validation of DFT Parameters :
    • Compare calculated vibrational frequencies (e.g., IR) with experimental data to adjust basis sets (e.g., B3LYP/6-31G*) .
    • Analyze frontier molecular orbitals (HOMO-LUMO) to reconcile discrepancies in electronic properties.
  • Experimental Cross-Check :
    • Use X-ray crystallography to validate bond lengths/angles predicted computationally.
    • Perform UV-Vis spectroscopy to compare experimental vs. simulated λmax values .

Advanced: What methodological approaches are critical for studying enantiomer-specific biological activity of this compound in receptor binding assays?

Methodological Answer:

  • Chiral Separation :
    • Use preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to isolate (S)-enantiomer .
  • Biological Assays :
    • Conduct competitive binding assays (e.g., radioligand displacement) with neurotensin receptors (NTS1/NTS2) to compare IC50 values between enantiomers.
    • Include negative controls (e.g., (R)-enantiomer) to confirm stereoselectivity .

Advanced: How should researchers design stability studies under varying pH and temperature conditions to assess degradation pathways?

Methodological Answer:

  • Accelerated Stability Testing :
    • Expose the compound to buffers (pH 1–10) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, 0.1% TFA/acetonitrile gradient).
  • Degradant Identification :
    • Use LC-MS to characterize hydrolysis products (e.g., cleavage of the benzyl-pyrrolidine bond).
    • Quantify stability using Arrhenius kinetics to predict shelf-life under standard conditions .

Advanced: How can researchers address discrepancies in reported solubility data across different solvent systems?

Methodological Answer:

  • Solubility Screening :
    • Use the shake-flask method in solvents (water, DMSO, ethanol) at 25°C. Centrifuge and quantify supernatant via UV spectrophotometry (λ = 260 nm).
  • Data Reconciliation :
    • Account for ionic strength (e.g., HCl concentration in aqueous solutions) and polymorphic forms.
    • Cross-validate with computational solubility prediction tools (e.g., COSMO-RS) .

Basic: What computational tools are recommended for modeling the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to simulate binding to neurotensin receptors. Set grid parameters to include the orthosteric binding pocket .
  • MD Simulations :
    • Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-receptor complexes.

Advanced: What strategies mitigate racemization during large-scale synthesis or prolonged storage?

Methodological Answer:

  • Process Optimization :
    • Avoid high temperatures (>80°C) and protic solvents (e.g., water) during synthesis.
    • Store lyophilized product at -20°C in amber vials to prevent light-induced racemization .
  • Analytical Monitoring :
    • Track enantiomeric ratio quarterly using chiral HPLC with a cellulose tris(4-methylbenzoate) column .

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